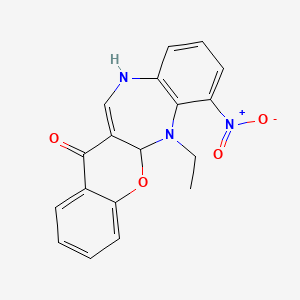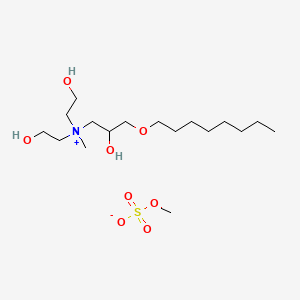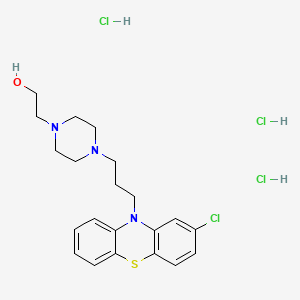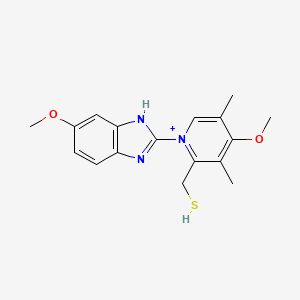
6Btn3S46UW
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For instance, the reaction with formic acid or trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution, can yield benzimidazole derivatives . Additionally, reactions with aromatic or aliphatic aldehydes or cyanogen bromide in acetonitrile solution are also common methods .
Industrial Production Methods
Industrial production of benzimidazole derivatives often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimization of reaction parameters are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
2-(mercaptomethyl)-4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridinium: can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
Properties
CAS No. |
125656-79-3 |
|---|---|
Molecular Formula |
C17H20N3O2S+ |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[4-methoxy-1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethylpyridin-1-ium-2-yl]methanethiol |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-20(15(9-23)11(2)16(10)22-4)17-18-13-6-5-12(21-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H-,18,19,23)/p+1 |
InChI Key |
JKVAPRUOVGZUFY-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



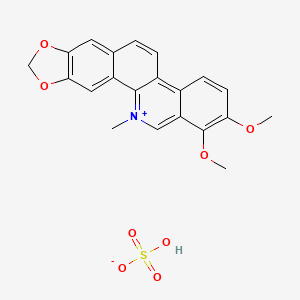
![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
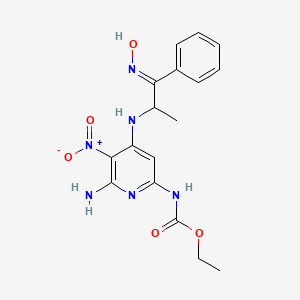
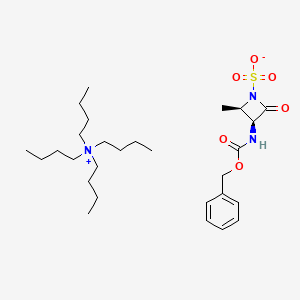
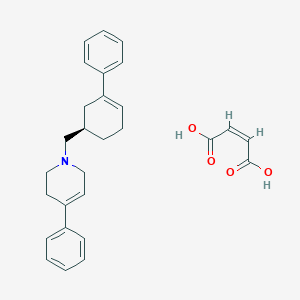
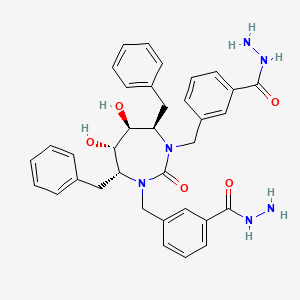
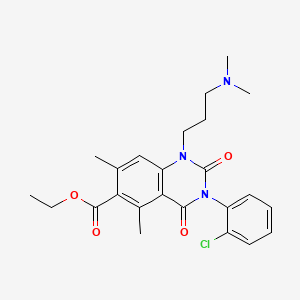
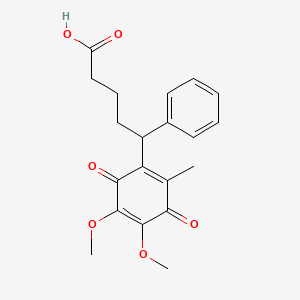
![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
